molecular formula C19H18N2O3S B2450245 Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 313662-53-2

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2450245
CAS No.: 313662-53-2
M. Wt: 354.42
InChI Key: VXXZNYWBOCLEJA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Chemical Reactions Analysis

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications .

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-24-19(23)16-14-5-3-4-6-15(14)25-18(16)21-17(22)13-9-7-12(11-20)8-10-13/h7-10H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXZNYWBOCLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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